An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine
An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine
This guide provides a comprehensive overview of the physicochemical properties of 2-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a key structural motif in various kinase inhibitors, understanding its fundamental properties is paramount for researchers in the field. This document synthesizes available data to offer a detailed technical perspective, intended for an audience of researchers, scientists, and drug development professionals.
Introduction and Chemical Identity
2-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine belongs to the pyrrolopyrimidine class of compounds, which are analogues of purines. The fusion of a pyrimidine ring with a pyrrole ring creates a bicyclic system that serves as a versatile scaffold for designing molecules that can interact with a wide range of biological targets. The chloro-substituent at the 2-position and the methyl group at the 6-position are critical for modulating the electronic properties and steric interactions of the molecule, thereby influencing its biological activity and pharmacokinetic profile.
The authoritative identification of this compound is established through its CAS number: 1060816-56-9 .
Molecular Structure and Core Properties
The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. Below is a summary of the core properties of 2-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine and a comparison with its close structural analogues to provide a broader context.
Chemical Structure Diagram
Caption: 2D structure of 2-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine.
Table of Physicochemical Properties
| Property | Value (for 2-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine) | Value (for 4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine) | Value (for 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine) |
| Molecular Formula | C₇H₆ClN₃ | C₇H₆ClN₃[1][2] | C₆H₄ClN₃[3] |
| Molecular Weight | 167.60 g/mol | 167.59 g/mol [1] | 153.57 g/mol [3] |
| CAS Number | 1060816-56-9 | 35808-68-5[1][2] | 335654-06-3[3] |
| Appearance | Solid (predicted) | White to tan crystalline powder | Solid |
| Melting Point | Not experimentally determined | Not available | Not available |
| Boiling Point | Not experimentally determined | Not available | Not available |
| Solubility | Not experimentally determined | Soluble in DMSO, ethyl acetate, and methanol[4] | Soluble in DMSO, ethyl acetate, and methanol[4] |
| pKa | Not experimentally determined | 11.42 ± 0.20 (Predicted)[4] | 11.18 ± 0.50 (Predicted)[5] |
Note: Experimental data for the target compound is limited. Data for close analogues is provided for comparative purposes and should be interpreted with caution.
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR : The proton NMR spectrum is expected to show distinct signals for the pyrrole and pyrimidine ring protons, as well as a characteristic singlet for the methyl group. The chemical shift of the N-H proton of the pyrrole ring can vary depending on the solvent and concentration.
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¹³C NMR : The carbon NMR spectrum will provide signals for each of the seven carbon atoms in the core structure, with the chemical shifts being influenced by the electronegative chlorine and nitrogen atoms.
For example, in a related tricyclic pyrrolo[2,3-d]pyrimidine derivative, the pyrrole proton (H5) appears as a singlet around δ 6.67 ppm[6]. The methyl group protons typically appear as a singlet in the upfield region.
Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight and fragmentation pattern. For 2-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine (C₇H₆ClN₃), the expected monoisotopic mass is approximately 167.0250 g/mol [1]. High-resolution mass spectrometry (HRMS) would be the definitive technique for confirming the elemental composition. The mass spectrum would exhibit a characteristic isotopic pattern for the presence of one chlorine atom (approximately a 3:1 ratio for the M and M+2 peaks).
Chromatographic Methods
High-performance liquid chromatography (HPLC) is the standard method for assessing the purity of 2-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine. A typical method would involve a reversed-phase C18 column with a mobile phase gradient of water and acetonitrile, often with an additive like formic acid or trifluoroacetic acid to improve peak shape. Purity is typically determined by the area percentage of the main peak detected by a UV detector. A patent for a related compound, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, mentions achieving a purity of higher than 99.5 area-% as measured by HPLC[7].
Experimental Protocols: A Representative Approach
While a specific, validated protocol for the characterization of 2-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine is not published, the following represents a standard, field-proven workflow for similar heterocyclic compounds.
Workflow for Purity and Identity Confirmation
Caption: A generalized workflow for the analytical characterization of a small molecule.
Step-by-Step Protocol for HPLC Purity Determination
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System : A standard HPLC system with a UV detector.
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Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase A : 0.1% Formic acid in Water.
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Mobile Phase B : 0.1% Formic acid in Acetonitrile.
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Gradient : A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.
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Flow Rate : 1.0 mL/min.
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Detection : UV at 254 nm.
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Injection Volume : 10 µL.
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Sample Preparation : Prepare a stock solution of the compound in DMSO or methanol at 1 mg/mL and dilute with the initial mobile phase composition.
This protocol is a template and must be optimized for the specific compound to ensure adequate separation from any potential impurities.
Safety, Handling, and Storage
For 2-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine and its analogues, appropriate safety measures are essential. Safety data sheets for related compounds provide the following guidance.
Hazard Identification
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Acute Toxicity : May be harmful if swallowed. For the related compound 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, it is classified as toxic if swallowed.
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Skin Irritation : May cause skin irritation.
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Eye Irritation : May cause serious eye irritation.
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Respiratory Irritation : May cause respiratory tract irritation.
Recommended Handling Procedures
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Use in a well-ventilated area, preferably in a chemical fume hood.
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat[8].
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Avoid inhalation of dust and contact with skin and eyes[9].
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Wash hands thoroughly after handling.
Storage
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Store in a tightly sealed container in a cool, dry place[8].
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For long-term stability, storage at -20°C, sealed and away from moisture, is recommended for some analogues[2].
Conclusion
2-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine is a valuable building block in medicinal chemistry. While comprehensive, experimentally verified physicochemical data for this specific isomer is not widely published, this guide provides a robust framework based on data from closely related analogues and established analytical principles. Researchers working with this compound should perform their own detailed characterization and adhere to strict safety protocols. The information presented here is intended to serve as a foundational resource to support further research and development efforts.
References
- 1. 4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine | C7H6ClN3 | CID 335407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine | C6H4ClN3 | CID 5706774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1 [chemicalbook.com]
- 5. 2-CHLORO-7H-PYRROLO[2,3-D]PYRIMIDINE | 335654-06-3 [amp.chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Google Patents [patents.google.com]
- 8. echemi.com [echemi.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
